molecular formula C17H17NO5 B5644639 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethoxybenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethoxybenzamide

Cat. No. B5644639
M. Wt: 315.32 g/mol
InChI Key: RSKSQSMKHRXHAP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethoxybenzamide is a chemical compound with potential biological significance. It belongs to a class of compounds known for their varied biological activities.

Synthesis Analysis

The synthesis of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethoxybenzamide involves complex chemical processes. For instance, Xu et al. (2005) discussed the synthesis of related benzamide analogs, highlighting the intricate steps involved in obtaining these compounds with high purity and specific activities (Xu et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using advanced techniques like NMR and X-ray crystallography. For example, Sagar et al. (2018) described the molecular conformations and modes of supramolecular aggregation of closely related benzamides (Sagar et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethoxybenzamide are likely to be complex and diverse. Deshmukh et al. (2013) showed a unique one-pot synthesis method for related compounds, indicating the possibility of varied chemical reactions (Deshmukh et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. Karabulut et al. (2014) provided insights into how intermolecular interactions influence the physical properties of a similar compound (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties, like reactivity, stability, and functional groups, define the compound's applications. For instance, the study by Gabriele et al. (2006) highlights the chemical behavior of similar compounds through their synthesis process (Gabriele et al., 2006).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-20-13-7-11(8-14(10-13)21-2)17(19)18-12-3-4-15-16(9-12)23-6-5-22-15/h3-4,7-10H,5-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKSQSMKHRXHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201672
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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